molecular formula C16H11I2N3O3 B10900078 2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B10900078
M. Wt: 547.09 g/mol
InChI Key: VKIIFWWKHKXMHK-DNTJNYDQSA-N
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Description

2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE: is a complex organic compound with significant potential in various scientific fields Its structure comprises a cyanophenoxy group and a hydroxy-diiodophenyl group linked via an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the cyanophenoxy intermediate: This step involves the reaction of 2-cyanophenol with an appropriate halogenated compound under basic conditions to form the cyanophenoxy group.

    Synthesis of the hydrazide intermediate: The cyanophenoxy compound is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The final step involves the condensation of the hydrazide intermediate with 2-hydroxy-3,5-diiodobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazide moieties.

    Reduction: Reduction reactions can target the cyanophenoxy group or the hydrazide linkage.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Products may include quinones, carboxylic acids, and nitro derivatives.

    Reduction: Products may include amines, alcohols, and reduced aromatic compounds.

    Substitution: Products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Diagnostic Agents: Its iodine content could be leveraged in imaging techniques such as X-ray or CT scans.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of specialized polymers.

    Dye and Pigment Production: Its aromatic structure and functional groups make it suitable for developing new dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the iodine atoms may enhance binding affinity through halogen bonding, while the cyanophenoxy group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 2-(2-CYANOPHENOXY)-N’-(4-HYDROXY-3-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • 2-(2-CYANOPHENOXY)-N’-(3-PHENYL-2-PROPENYLIDENE)ACETOHYDRAZIDE
  • 2-(2-CYANOPHENOXY)-N’-(3,5-DIBROMO-2-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the aromatic rings, which can significantly impact the compound’s reactivity and binding properties.
  • Unique Features: The presence of iodine atoms in 2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE enhances its potential for use in imaging and diagnostic applications, setting it apart from its analogs.

Properties

Molecular Formula

C16H11I2N3O3

Molecular Weight

547.09 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11I2N3O3/c17-12-5-11(16(23)13(18)6-12)8-20-21-15(22)9-24-14-4-2-1-3-10(14)7-19/h1-6,8,23H,9H2,(H,21,22)/b20-8+

InChI Key

VKIIFWWKHKXMHK-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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